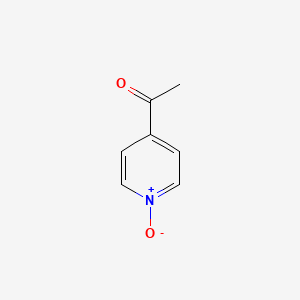

4-Acetylpyridine 1-oxide

概述

描述

4-Acetylpyridine 1-oxide is a substituted pyridine derivative featuring an acetyl group at the 4-position and an N-oxide functional group. This compound is of significant interest in organic synthesis, coordination chemistry, and pharmaceutical research due to its unique electronic and steric properties. The acetyl group acts as an electron-withdrawing substituent, modulating the pyridine ring's reactivity and influencing interactions with biological targets or metal ions .

科学研究应用

Organic Synthesis

4-Acetylpyridine 1-oxide is widely used as an intermediate in the synthesis of more complex organic molecules. Its ability to participate in oxidation, reduction, and substitution reactions makes it a valuable compound in developing new chemical entities.

Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Development

The compound is being investigated for its role as a pharmaceutical intermediate in drug development. Its structural features allow it to interact with biological targets, potentially leading to novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as a catalyst in various chemical processes. Its efficiency in catalyzing reactions enhances production rates and reduces costs.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results demonstrated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Pharmaceutical Applications

Research focused on the synthesis of novel anticancer agents derived from pyridine N-oxides, including this compound. The study highlighted the compound's ability to induce apoptosis in cancer cells, paving the way for further investigation into its therapeutic potential .

作用机制

The mechanism of action of 4-acetylpyridine 1-oxide involves its interaction with various molecular targets. The oxidized nitrogen atom in the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activities and other biochemical pathways, contributing to its observed biological effects.

相似化合物的比较

Comparative Analysis of Acidity (pKa)

The acidity of pyridine 1-oxides is strongly influenced by substituents. The pKa values of 4-substituted pyridine 1-oxides (Table 1) reveal trends in electronic effects:

| Compound | pKa | Reference |

|---|---|---|

| 4-Hydroxypyridine 1-oxide | 2.45 | |

| 4-Methoxypyridine 1-oxide | 2.05 | |

| 4-Methylaminopyridine 1-oxide | 3.85 | |

| 4-Acetylpyridine 1-oxide* | ~1.5–2.0 (estimated) | — |

*Estimation based on the electron-withdrawing acetyl group, which likely lowers pKa compared to 4-methoxy or 4-methylamino analogs. The acetyl group reduces electron density at the nitrogen, enhancing acidity relative to electron-donating substituents .

Spectroscopic and Structural Properties

Vibrational spectra (FT-IR, Raman) and NMR shifts of pyridine 1-oxides correlate with substituent effects. For example:

- 2-Methylpyridine 1-oxide : Exhibits distinct C=O and N-O stretching frequencies due to steric and electronic interactions .

- This compound : Expected to show downfield NMR shifts for protons near the acetyl group, similar to 4-nitro analogs, due to deshielding effects .

Interactions with Lewis Acids and Coordination Chemistry

Pyridine 1-oxides form adducts with Lewis acids like TiF₄. Substituents modulate adduct stability:

生物活性

4-Acetylpyridine 1-oxide (C7H7NO2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting significant case studies.

This compound is characterized by the presence of an acetyl group attached to the pyridine ring, along with an N-oxide functional group. Its molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study by Leal et al., compounds related to pyridine derivatives were screened for antibacterial and antitubercular activities, with some showing effective inhibition at concentrations as low as 3.12–6.25 μg/mL . The compound's ability to inhibit bacterial growth suggests potential applications in treating infections.

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. For instance, a derivative of this compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231, with IC50 values reported as low as 0.021 ± 0.0012 μM . This indicates a strong potential for development into therapeutic agents for cancer treatment.

Study on Anticancer Efficacy

In a detailed investigation by Mansour et al., the cytotoxic effects of various new chemical entities, including those derived from this compound, were assessed against multiple cancer cell lines. The study highlighted that certain derivatives exhibited high anticancer activities with IC50 values ranging from 0.021 μM to 0.95 μM across different cell lines, indicating their potency as anticancer agents .

Antimicrobial Efficacy Assessment

Another significant study focused on the antimicrobial properties of pyridine derivatives, including this compound. The results demonstrated that these compounds effectively inhibited the growth of pathogenic bacteria, suggesting their utility in developing new antimicrobial therapies.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may interfere with key enzymatic processes in microbial and cancer cells.

- Induction of Apoptosis : In cancer cells, it may induce apoptosis through mitochondrial pathways.

Research Findings Summary Table

化学反应分析

Nitration Reactions

4-APO undergoes electrophilic nitration at the 2-position when treated with a nitric acid–trifluoroacetic anhydride (TFAA) system. This regioselectivity arises from the mesomeric activation of the pyridine ring by the N-oxide group .

Reaction Pathway :

-

Step 1 : Nitration of 4-APO with conc. HNO₃/TFAA at 0°C for 8 hours yields 2-nitro-4-acetylpyridine N-oxide (68.4% yield) .

-

Step 2 : Catalytic hydrogenation (Pd/C, HCOONH₄/MeOH) reduces the N-oxide to 2-nitro-4-acetylpyridine (55% yield) .

-

Step 3 : Subsequent Sn/HCl reduction converts the nitro group to an amino group, forming 2-amino-4-acetylpyridine (72% yield) .

Key Data :

| Product | Conditions | Yield | Melting Point |

|---|---|---|---|

| 2-Nitro-4-APO | HNO₃/TFAA, 0°C, 8 h | 68.4% | 85–86°C |

| 2-Nitro-4-acetylpyridine | Pd/C, HCOONH₄, MeOH, rt | 55% | — |

| 2-Amino-4-acetylpyridine | Sn/HCl, reflux | 72% | 150°C (dec) |

Arylation via Palladium Catalysis

4-APO participates in direct arylation at the 2-position under Pd-mediated conditions, enabling access to biaryl derivatives .

Procedure :

-

A mixture of 4-APO, aryl bromide (e.g., bromobenzene or 4-bromotoluene), Pd(OAc)₂, PtBu₃·HBF₄, and K₂CO₃ in toluene is heated to 110°C for 6–8 hours.

-

Post-reduction with Pd/C and HCOONH₄ yields 2-aryl-4-acetylpyridines .

Representative Examples :

| Aryl Bromide | Product | Yield | Melting Point |

|---|---|---|---|

| Bromobenzene | 2-Phenyl-4-acetylpyridine | 69% | 150°C |

| 4-Bromotoluene | 2-p-Tolyl-4-acetylpyridine | 72% | 170°C |

Deoxygenation to 4-Acetylpyridine

The N-oxide group in 4-APO is selectively reduced using iodide/formic acid (FA) under Mg²⁺ coordination .

Mechanism :

-

Activation : Mg²⁺ coordinates with FA to form [Mg²⁺(OCHOH)₆]²⁻ , facilitating proton transfer to 4-APO.

-

Reduction : Iodide nucleophilically attacks the N-oxide oxygen, followed by hydroiodic acid elimination to yield 4-acetylpyridine .

Conditions :

-

Catalyst: I⁻ (10 mol%)

-

Solvent: FA, 140°C

-

Yield: >95% (chemoselective; carbonyl groups remain intact) .

Chlorination via Sandmeyer Reaction

2-Amino-4-acetylpyridine (derived from 4-APO) undergoes diazotization with NaNO₂/HCl, followed by CuCl treatment, to form 2-chloro-4-acetylpyridine (40% yield) .

Oxime Formation

4-APO reacts with hydroxylamine hydrochloride in ethanol/NaOH to yield 4-acetylpyridine oxime , confirmed by IR (ν C=N at 1640 cm⁻¹) and ¹H NMR (δ 8.5–8.7 ppm, pyridine-H) .

Stability and Spectroscopic Characterization

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 4-acetylpyridine 1-oxide, and what key reaction conditions ensure optimal yield?

The synthesis of this compound derivatives often involves reacting 4-acetylpyridine with dimethylformamide dimethylacetal (DMF-DMA) under reflux conditions. This forms intermediates like enaminones, which are characterized by Z-configuration due to hydrogen bonding, as evidenced by deshielded N-H protons (~10–12 ppm in NMR) and low vinylic proton coupling constants (J=6 Hz). Purification via column chromatography is critical to achieving high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key methods include:

- NMR Spectroscopy : To confirm structural features like Z-configuration in enaminones (e.g., N-H proton signals at 10.76–12.25 ppm) .

- UV-Vis and Fluorescence Spectroscopy : To assess electronic properties and solvent-polarity sensitivity (e.g., excitation dipole moments in carbazole-based analogs) .

- Mass Spectrometry : For molecular weight validation and fragmentation pattern analysis.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact .

- Storage : Keep containers tightly sealed in a cool, dry area away from oxidizing agents and acids .

- Waste Disposal : Never drain dispose; use designated hazardous waste containers .

Q. How does the pKa of this compound influence its reactivity in aqueous solutions?

Pyridine N-oxides exhibit acidic behavior due to the N-oxide group. For example, 4-methoxypyridine 1-oxide has a pKa of 2.05, while 4-hydroxypyridine 1-oxide is more acidic (pKa 2.45). These values dictate protonation states and nucleophilic reactivity in synthesis .

Advanced Research Questions

Q. How can this compound derivatives be optimized as fluorescent polarity probes?

Derivatives like carbazole-pyridine N-oxide internal salts exhibit solvent-dependent fluorescence due to large excited-state dipole moments (calculated via TD-DFT). To optimize sensitivity:

- Measure emission spectra in solvents of varying polarity (e.g., hexane to water).

- Correlate Stokes shifts with solvent polarity parameters (e.g., ET(30)) .

Q. What computational methods are used to predict the electronic properties of this compound analogs?

- Density Functional Theory (DFT) : To calculate ground-state dipole moments and HOMO-LUMO gaps.

- Time-Dependent DFT (TD-DFT) : To model excited-state behavior and validate experimental spectral data .

Q. How can researchers resolve contradictions in spectral data interpretation for N-oxide derivatives?

- Cross-Validation : Compare NMR, IR, and mass spectrometry data to confirm structural assignments.

- Crystallography : Use single-crystal X-ray diffraction (as in pyridine-4-carboxamidoxime N-oxide studies) to resolve ambiguities in tautomeric forms .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Standardized Protocols : Adopt published methods (e.g., DMF-DMA reactions) with strict temperature control .

- Analytical Rigor : Report detailed spectral data, purity metrics (e.g., HPLC), and crystallization conditions .

Q. Methodological Notes

- Data Presentation : Use tables to compare pKa values (Table 1) or solvent polarity effects (Table 2) .

- Statistical Analysis : Apply t-tests or ANOVA to validate reproducibility in synthetic yields .

- Ethical Compliance : Follow institutional guidelines for peroxide-forming chemical storage (if applicable) .

Table 1. pKa Values of Selected Pyridine N-Oxides

| Compound | pKa | Reference |

|---|---|---|

| 4-Methoxypyridine 1-oxide | 2.05 | |

| 4-Hydroxypyridine 1-oxide | 2.45 |

Table 2. Solvent Polarity Effects on Fluorescence

| Solvent | ET(30) | Stokes Shift (nm) |

|---|---|---|

| Hexane | 31.1 | 85 |

| Acetone | 42.2 | 120 |

| Water | 63.1 | 180 |

准备方法

N-Oxidation of 4-Acetylpyridine

- Reagents and Conditions :

- Starting material: 4-acetylpyridine (1 equivalent)

- Oxidant: 30% w/v hydrogen peroxide (1.2 equivalents)

- Temperature: 0–5°C

- Reaction time: 15 minutes with constant stirring

- Procedure :

4-Acetylpyridine is placed in a round-bottom flask, and hydrogen peroxide solution is added dropwise from a dropping funnel at 0–5°C. The mixture is stirred continuously at this temperature for 15 minutes. - Outcome :

The reaction yields 4-acetylpyridine 1-oxide as a white hygroscopic solid almost quantitatively. The product is filtered, dried under vacuum, and stored in a vacuum desiccator. The melting point is reported as 140–142°C.

Analytical Confirmation

The identity and purity of the this compound are confirmed by:

- IR spectroscopy (Bruker Alpha FTIR with ZnSe ATR crystal)

- ^1H NMR spectroscopy (400 MHz, CDCl3, TMS internal standard)

- Mass spectrometry (LC-MSD Trap-SL 2010A-Shimadzu)

- Elemental microanalysis (Perkin Elmer-240 CHN analyzer)

Reaction Scheme Summary

| Step | Reagent(s) | Conditions | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|---|

| N-Oxidation | 30% H2O2 (1.2 eq) | 0–5°C, 15 min | This compound | ~Quantitative | 140–142 |

Extended Synthetic Routes Involving this compound

The 1-oxide intermediate serves as a versatile precursor for further functionalization, such as nitration, arylation, and substitution reactions at the 2-position of the pyridine ring. These transformations utilize the electron-withdrawing effect of the N-oxide to direct substitution.

Nitration via Nitric Acid and Trifluoroacetic Anhydride (TFAA)

- Reagents :

- This compound

- TFAA (approx. 4 equivalents)

- Concentrated nitric acid (approx. 2 equivalents)

- Conditions :

- Initial reaction with TFAA at 0°C for 1 hour

- Addition of nitric acid dropwise at 0°C, stirring for 8 hours

- Work-up :

The reaction mixture is added dropwise to sodium metabisulfite (Na2S2O5) aqueous solution at 0°C and stirred for 16 hours. The pH is adjusted to 6–7, and the product is extracted with dichloromethane. - Product :

2-Nitro-4-acetylpyridine N-oxide, which can be further reduced to 2-nitro-4-acetylpyridine. - Yield :

Approximately 55% for the nitration step, with subsequent reduction steps yielding 78% for the amino derivative.

Summary Table of Preparation Methods for this compound and Derivatives

| Compound | Starting Material | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| This compound | 4-Acetylpyridine | H2O2 (30%, 1.2 eq), 0–5°C, 15 min | ~Quantitative | White hygroscopic solid, M.P. 140–142°C |

| 2-Nitro-4-acetylpyridine N-oxide | This compound | TFAA, conc. HNO3, 0°C, 8 h | 55 | Nitration at 2-position |

| 2-Nitro-4-acetylpyridine | Reduction of above | Pd/C, ethyl formate/MeOH | 55 | Reduction of N-oxide to base |

| 2-Amino-4-acetylpyridine | Reduction of nitro compound | Sn/HCl, reflux | 78 | Amino group formation |

| 2-Chloro-4-acetylpyridine | Sandmeyer reaction | NaNO2/HCl, Cu(I)Cl/HCl, 0–5°C | 68.4 | From 2-amino derivative |

| 2-Phenyl-4-acetylpyridine N-oxide | Arylation | Pd(OAc)2, PtBu3-HBF4, K2CO3, bromobenzene, 110°C | Not specified | Pd-catalyzed cross-coupling |

| 2-Phenyl-4-acetylpyridine | Reduction of above | Pd/C, ammonium formate, MeOH | 69 | Reduction of N-oxide |

| 2-Toluoyl-4-acetylpyridine | Arylation | Pd-catalyzed with p-bromotoluene | Not specified | Similar to phenyl derivative |

| 2-Toluoyl-4-acetylpyridine | Reduction | Pd/C, ammonium formate, MeOH | 72 | Reduction of N-oxide |

属性

IUPAC Name |

1-(1-oxidopyridin-1-ium-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHDDRZAZNIQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=[N+](C=C1)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10320185 | |

| Record name | 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2402-96-2 | |

| Record name | 1-(1-Oxido-4-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2402-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC356032 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10320185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(1-oxido-4-pyridinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。